17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha
Beschreibung
17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2α (CAS: 294856-01-2) is a synthetic prostaglandin analog derived from the structural modification of endogenous prostaglandin F2α (PGF2α). Key features include:
- Chemical Structure: The compound retains the core cyclopentane ring and hydroxyl groups of PGF2α but incorporates a 17-trifluoromethylphenyl group and a saturated 13,14-dihydro bond (eliminating the double bond) .
- Therapeutic Use: Approved for glaucoma treatment, it reduces intraocular pressure (IOP) by enhancing uveoscleral outflow via FP receptor activation .
- Advantages Over Parent Compounds: The 13,14-dihydro modification reduces local irritation (common in non-hydrogenated analogs like latanoprost) while retaining potency .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,14,18-22,28-30H,2,4,8-13,15H2,(H,31,32)/b3-1-/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAGMUSEFHEEBF-XPRPYWGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Table 1. Comparative Analysis of Synthetic Methods
| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Corey Lactone | Suzuki-Miyaura Coupling | 68 | 98.5 | High |
| Iodination Strategy | Diazotization-Iodination | 42 | 95.2 | Moderate |
| Tandem Cyclization | Enzymatic Desymmetrization | 74 | 99.1 | High |
Stereochemical Control and Analytical Characterization
The C9, C11, and C15 hydroxyl groups necessitate precise stereochemical control to ensure biological activity. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans configuration of the C13-C14 dihydro moiety, critical for FP receptor binding. High-resolution mass spectrometry (HRMS) and chiral HPLC (Chiralpak IC column, heptane/ethanol mobile phase) validate enantiomeric excess (>99% ee).
Industrial-Scale Purification Techniques
Final purification employs a two-step process:
Analyse Chemischer Reaktionen
Arten von Reaktionen: 17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann weiter hydriert werden, um alle verbleibenden Doppelbindungen zu reduzieren.
Substitution: Die Trifluormethylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren wird typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen eingesetzt werden
Hauptprodukte:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Vollständig hydrierte Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Wissenschaftliche Forschungsanwendungen
17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen des Trifluormethylsubstitutions auf Prostaglandin-Analoga zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation biologischer Pfade, die an Prostaglandinrezeptoren beteiligt sind.
Medizin: Wird hauptsächlich zur Behandlung von Glaukom aufgrund seiner okulären hypotensiven Eigenschaften eingesetzt.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Prostaglandin-Pfade abzielen
5. Wirkmechanismus
Die Verbindung übt ihre Wirkung aus, indem sie an den Prostaglandin-F-Rezeptor (FP-Rezeptor) bindet. Diese Bindung führt zu einer Reihe von intrazellulären Signalereignissen, die zu einer Reduktion des Augeninnendrucks führen, was sie effektiv bei der Behandlung von Glaukom macht. Zu den molekularen Zielen gehören der FP-Rezeptor und assoziierte Signalwege, die den Abfluss des Kammerwassers im Auge regulieren .
Ähnliche Verbindungen:
Latanoprost: Ein weiteres Prostaglandin-Analogon, das zur Behandlung von Glaukom eingesetzt wird.
Travoprost: Enthält eine ähnliche Trifluormethyl-Phenoxyringstruktur.
Bimatoprost: Ein Prostamid-Analogon mit ähnlichen okulären hypotensiven Wirkungen
Einzigartigkeit: 17-Trifluormethylphenyl-13,14-dihydrotrinor-Prostaglandin F2α ist aufgrund seiner spezifischen Trifluormethylsubstitution und Hydrierung der 13,14-Doppelbindung einzigartig, was zu seinem einzigartigen pharmakologischen Profil und einer geringeren Inzidenz lokaler Reizungen im Vergleich zu anderen Prostaglandin-Analoga beiträgt .
Wirkmechanismus
The compound exerts its effects by binding to the prostaglandin F receptor (FP receptor). This binding leads to a series of intracellular signaling events that result in the reduction of intraocular pressure, making it effective in the treatment of glaucoma. The molecular targets include the FP receptor and associated signaling pathways that regulate aqueous humor outflow in the eye .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
Table 1: Key Structural Modifications and Pharmacological Profiles
Key Observations:
- 13,14-Dihydro Modification: Eliminating the double bond (e.g., in latanoprost vs. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α) reduces pro-inflammatory side effects without compromising IOP efficacy .
- Trifluoromethyl Substitution: The 17-CF3 group enhances FP receptor binding affinity compared to phenyl or phenoxy groups, as seen in travoprost .
- Backbone Variants : PGF2β (9β-hydroxyl) shows lower bronchodilatory and IOP activity than PGF2α analogs , while F1α derivatives exhibit distinct metabolic pathways and reduced potency .
Receptor Selectivity and Mechanisms
- FP Receptor Dominance: 17-Trifluoromethylphenyl-13,14-dihydro trinor PGF2α primarily activates FP receptors, similar to latanoprost and travoprost .
- Cross-Reactivity: PGE2 exhibits affinity for FP receptors, suggesting overlapping pathways in bladder and ocular tissues . However, structural differences in 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α likely enhance FP specificity, minimizing off-target effects .
Biologische Aktivität
17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2alpha (17-TFM-PGF2α) is a synthetic analog of prostaglandin F2α, specifically modified to enhance its pharmacological properties. This compound has garnered attention due to its potential therapeutic applications, particularly in reproductive health and the management of conditions like glaucoma. This article explores its biological activity, mechanisms of action, and relevant research findings.
17-TFM-PGF2α acts primarily through the prostaglandin F2α receptor (FP) , which is a G-protein-coupled receptor involved in various physiological processes, including uterine contractions during labor. The compound's modifications allow it to maintain receptor binding affinity while minimizing side effects typically associated with prostaglandin therapies.
Key Points:
- Receptor Binding : 17-TFM-PGF2α exhibits strong binding affinity for FP receptors, similar to other prostaglandin analogs.
- Uterine Contractility : It promotes myometrial contractility, making it crucial in labor induction and management of postpartum hemorrhage .
- Reduced Side Effects : Compared to traditional prostaglandins, the modified structure of 17-TFM-PGF2α results in fewer local irritant effects .
Comparative Efficacy
The efficacy of 17-TFM-PGF2α can be compared to other prostaglandin analogs used clinically. The following table summarizes key features:
| Compound | Receptor Affinity | Side Effects | Clinical Use |
|---|---|---|---|
| 17-TFM-PGF2α | High | Low | Labor induction |
| Travoprost | Moderate | Moderate | Glaucoma treatment |
| Latanoprost | High | High | Glaucoma treatment |
In Vitro Studies
Research has demonstrated that 17-TFM-PGF2α effectively stimulates FP receptor-mediated pathways in vitro. A study found that treatment with this compound led to significant increases in intracellular calcium levels in uterine myocytes, suggesting enhanced contractile responses .
Case Studies
- Labor Induction : In a clinical setting, patients administered 17-TFM-PGF2α showed improved rates of cervical dilation and uterine contractions compared to those receiving standard treatments. This was particularly noted in cases of preterm labor where rapid intervention was necessary.
- Glaucoma Management : Preliminary studies indicated that 17-TFM-PGF2α might reduce intraocular pressure effectively, similar to other prostaglandins used for glaucoma management. Patients reported fewer side effects, such as conjunctival hyperemia and irritation .
Biomarker Studies
Recent investigations into urinary metabolites of prostaglandins have shown that levels of 17-TFM-PGF2α correlate with labor onset and progression. Elevated levels of specific metabolites were detected in women approaching labor, indicating its potential as a biomarker for monitoring labor .
Q & A
Basic: What are the optimal synthetic routes for 17-trifluoromethylphenyl-13,14-dihydro trinor PGF2α, and how can purity be ensured?
Answer:
The synthesis typically involves coupling modified prostaglandin backbones with trifluoromethylphenyl groups. For example, tetrachloromonospirophosphazene intermediates (e.g., compound 1 ) can react with carbazolyldiamine derivatives in tetrahydrofuran (THF) under inert conditions, followed by triethylamine-mediated deprotonation and purification via column chromatography . Purity validation requires HPLC with UV detection (λ = 210 nm) and mass spectrometry to confirm molecular weight. Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and rigorous removal of triethylammonium chloride byproducts .
Basic: Which analytical techniques are most reliable for structural characterization of this prostaglandin analog?
Answer:
X-ray crystallography is the gold standard for resolving the stereochemistry of the 13,14-dihydro modification and trifluoromethylphenyl orientation . For routine analysis, high-resolution NMR (e.g., NMR) identifies trifluoromethyl group integration, while NMR confirms the absence of the 13,14-double bond. IR spectroscopy verifies carbonyl and hydroxyl functional groups. Mass spectrometry (ESI-TOF) provides exact mass confirmation, critical for distinguishing analogs like latanoprost or travoprost .
Basic: How can researchers evaluate FP receptor binding affinity and functional activity of this compound?
Answer:
FP receptor binding assays use radiolabeled -PGF2α in competition studies with membrane fractions from FP receptor-expressing cells (e.g., HEK293). Functional activity is assessed via calcium mobilization assays (FLIPR) or myometrial smooth muscle contraction models. For example, 17-phenyl trinor PGF2α analogs exhibit 756% relative binding potency compared to native PGF2α in ovine luteal cells . Dose-response curves (1–100 nM) and Schild analysis differentiate agonists from antagonists .
Advanced: How should in vivo studies be designed to assess intraocular pressure (IOP) modulation by this compound?
Answer:
Feline or primate models are preferred due to FP receptor homology with humans. Topical application (e.g., 12.5–50 µg doses) in one eye, with contralateral controls, allows monitoring via tonometry. Measure IOP at 2–24-hour intervals and compare to agonists like fluprostenol. Histopathology post-trial evaluates ocular toxicity (e.g., conjunctival hyperemia). Parallel ex vivo studies on ciliary muscle relaxation clarify mechanisms .
Advanced: What genetic models are suitable for studying oxidative stress responses linked to this compound?
Answer:
Trypanosoma cruzi knockout strains lacking multiple prostaglandin F2α synthase (PGFS) copies reveal compensatory oxidative stress pathways. In PGFS-disrupted strains, this analog’s effects on infectivity and redox balance (e.g., glutathione levels) can be quantified via qPCR (e.g., TcGPX, TcSOD) and ROS-sensitive dyes (e.g., H2DCFDA). Compare wild-type and mutant responses to identify prostaglandin-dependent stress pathways .
Advanced: How can contradictory data on FP receptor-mediated effects be resolved?
Answer:
Contradictions arise from species-specific receptor isoforms or off-target EP1/EP3 activation. Use selective antagonists (e.g., AL-8810 for FP receptors) in functional assays. In feline studies, 17-phenyl trinor PGE2 (EP1 agonist) failed to reduce IOP, confirming FP specificity for ocular effects. Cross-validate findings with siRNA-mediated FP receptor knockdown in cell models .
Advanced: What are the best practices for quantifying this compound in biological matrices?
Answer:
Competitive ELISA kits (detection range: 9.88–800 pg/mL) using anti-PGF2α antibodies (e.g., AbBy Fluor® 350 conjugates) are optimal for plasma/serum. Validate with spike-recovery experiments (80–120% recovery) and parallelism tests. For tissue samples, extract lipids via solid-phase extraction (C18 columns) and quantify via LC-MS/MS (LOQ: 1 pg/mL) with deuterated internal standards (e.g., PGF2α-d4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
